

BTB09089: A Specific Agonist of the pH-Sensing Receptor TDAG8/GPR65

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Compound of Interest

Compound Name: BTB09089

Cat. No.: B2711798

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A Technical Guide for Researchers and Drug Development Professionals

Introduction

BTB09089 is a small molecule compound identified as a specific agonist for the T-cell death-associated gene 8 (TDAG8), also known as G protein-coupled receptor 65 (GPR65).[1][2][3] TDAG8/GPR65 is a proton-sensing receptor that is activated by acidic extracellular pH and plays a crucial role in various physiological and pathological processes, including immune response, inflammation, and cancer.[4] This technical guide provides a comprehensive overview of **BTB09089**, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and visualization of the key signaling pathways involved.

Mechanism of Action

BTB09089 selectively activates TDAG8/GPR65, a Gs protein-coupled receptor.[4] Upon activation, TDAG8/GPR65 stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[2] This signaling cascade mediates the downstream effects of **BTB09089**, which include the modulation of cytokine production in immune cells.[1]

Quantitative Data

The following tables summarize the available quantitative data on the activity of **BTB09089**.

Table 1: In Vitro Activity of **BTB09089**

Assay	Cell Line	Parameter	Value	Reference
cAMP Accumulation	HEK293 cells expressing hTDAG8 or mTDAG8	Concentration Range	0-18 μ M	[2]
IL-2 Production Suppression	Mouse Splenocytes	Concentration Range	1-5 μ M	[2]
TNF- α and IL-6 Production Suppression	Mouse Peritoneal Macrophages	Concentration Range	1-5 μ M	[2]
IL-10 Production Enhancement	Mouse Peritoneal Macrophages	Concentration Range	1-5 μ M	[2]

Note: Specific EC50 values for cAMP accumulation and other functional assays are not readily available in the provided search results but would be crucial for a complete quantitative assessment. These values are typically determined from dose-response curves in primary research articles.

Signaling Pathway

Activation of TDAG8/GPR65 by **BTB09089** initiates a well-defined signaling cascade. The following diagram illustrates this pathway.



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Caption: Signaling pathway of **BTB09089**-mediated TDAG8/GPR65 activation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of **BTB09089**.

cAMP Accumulation Assay in HEK293 Cells

This protocol describes how to measure the increase in intracellular cAMP in response to **BTB09089** in HEK293 cells transiently or stably expressing TDAG8/GPR65.

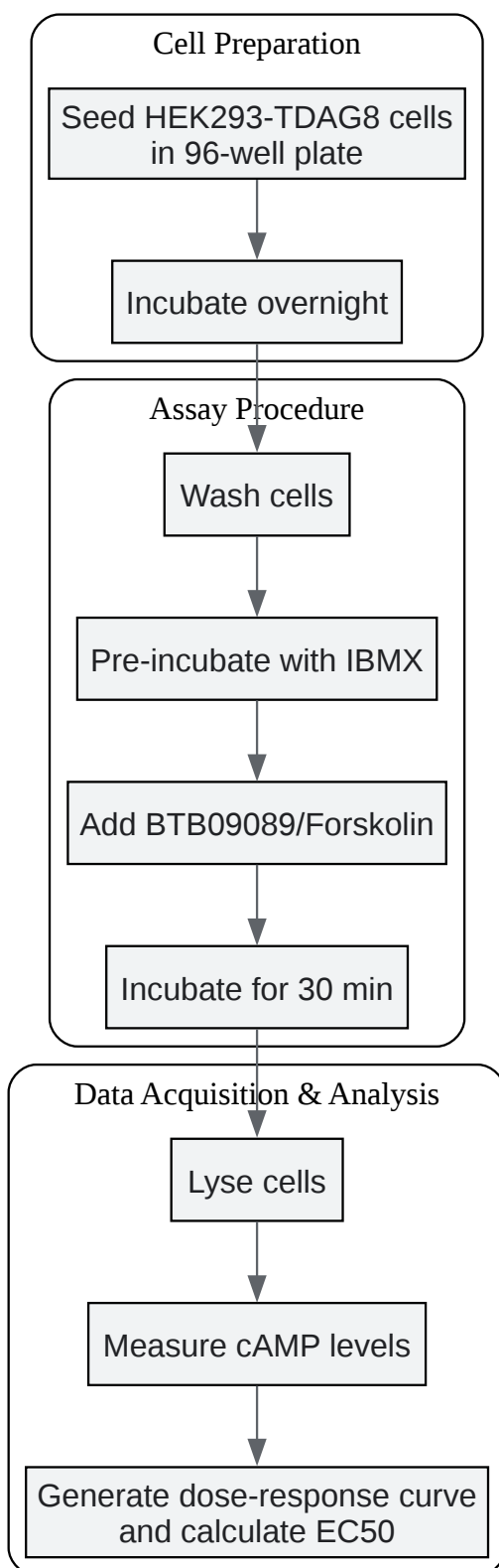
Materials:

- HEK293 cells expressing human or mouse TDAG8/GPR65
- Culture medium (e.g., DMEM with 10% FBS)
- Assay buffer (e.g., HBSS with 20 mM HEPES)
- IBMX (3-isobutyl-1-methylxanthine), a phosphodiesterase inhibitor
- **BTB09089**
- Forskolin (positive control)
- cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
- 96-well cell culture plates

Procedure:

- Cell Seeding: Seed HEK293-TDAG8/GPR65 cells in a 96-well plate at a density of 20,000-50,000 cells per well and incubate overnight.
- Pre-incubation: Wash the cells with assay buffer and then pre-incubate with assay buffer containing IBMX (e.g., 500 μ M) for 30 minutes at 37°C to inhibit cAMP degradation.

- **Compound Addition:** Add varying concentrations of **BTB09089** (e.g., 0.1 to 30 μ M) or forskolin (e.g., 10 μ M) to the wells. Include a vehicle control (e.g., DMSO).
- **Incubation:** Incubate the plate for 30 minutes at 37°C.
- **Cell Lysis and cAMP Measurement:** Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions of the chosen cAMP assay kit.
- **Data Analysis:** Plot the cAMP concentration against the log of the **BTB09089** concentration to generate a dose-response curve and determine the EC50 value.



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Caption: Experimental workflow for the cAMP accumulation assay.

Cytokine Production Assay in Mouse Splenocytes and Macrophages

This protocol outlines the procedure for measuring the effect of **BTB09089** on the production of cytokines such as IL-2, TNF- α , IL-6, and IL-10.

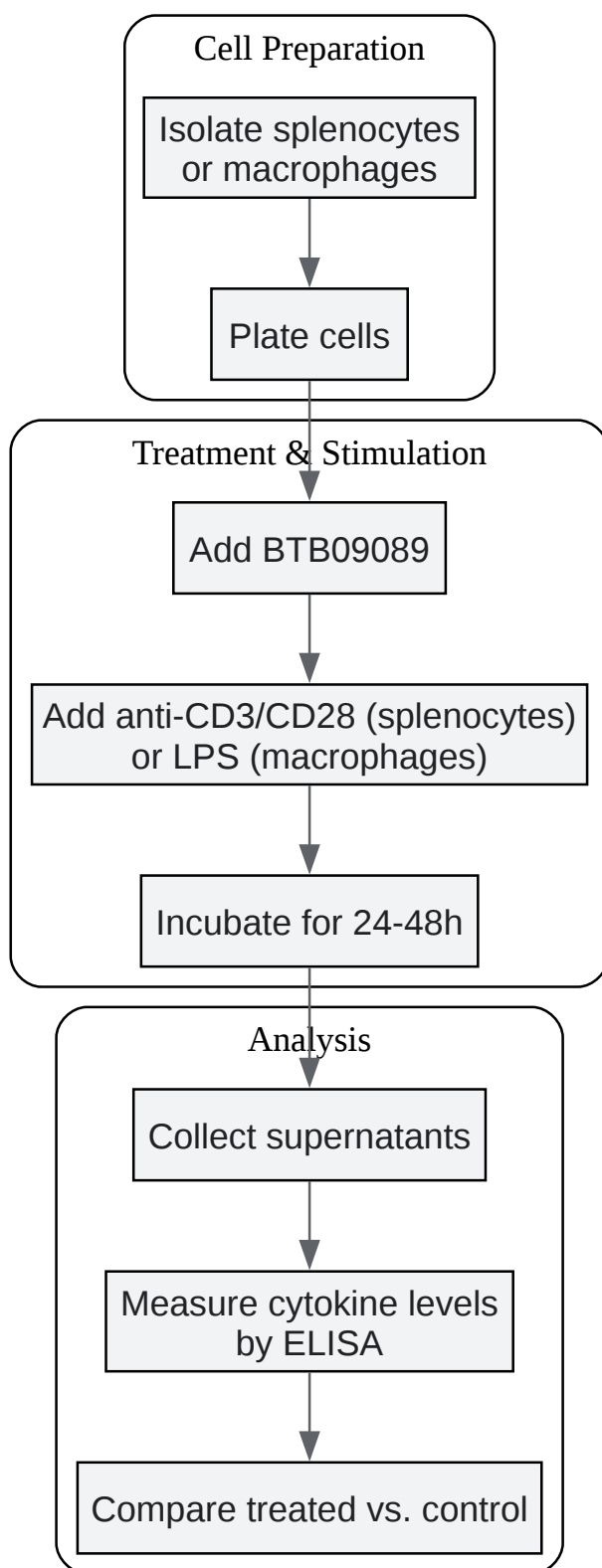
Materials:

- Splenocytes or thioglycollate-elicited peritoneal macrophages from wild-type and TDAG8 knockout mice.
- RPMI 1640 medium with 10% FBS.
- Anti-CD3 and anti-CD28 antibodies (for splenocyte stimulation).
- Lipopolysaccharide (LPS) (for macrophage stimulation).
- **BTB09089**.
- ELISA kits for specific cytokines (IL-2, TNF- α , IL-6, IL-10).
- 24-well or 48-well cell culture plates.

Procedure:

- Cell Isolation: Isolate splenocytes or peritoneal macrophages from mice.
- Cell Plating: Plate the cells in 24-well or 48-well plates at an appropriate density (e.g., 1×10^6 cells/mL).
- Treatment: Add varying concentrations of **BTB09089** (e.g., 1 to 10 μ M) to the cells.
- Stimulation:
 - For splenocytes, add anti-CD3 (e.g., 1 μ g/mL) and anti-CD28 (e.g., 1 μ g/mL) antibodies to stimulate T-cell activation and IL-2 production.

- For macrophages, add LPS (e.g., 100 ng/mL) to stimulate the production of TNF- α , IL-6, and IL-10.
- Incubation: Incubate the plates for 24-48 hours at 37°C.
- Supernatant Collection: Centrifuge the plates and collect the cell culture supernatants.
- Cytokine Measurement: Measure the concentration of the desired cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.
- Data Analysis: Compare the cytokine levels in the **BTB09089**-treated groups to the vehicle-treated control group.



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Caption: Experimental workflow for the cytokine production assay.

Conclusion

BTB09089 is a valuable research tool for studying the function of TDAG8/GPR65. Its specificity as an agonist allows for the targeted investigation of this receptor's role in various biological systems. The experimental protocols provided in this guide offer a starting point for researchers to characterize the effects of **BTB09089** in their specific models. Further investigation to determine precise quantitative parameters such as EC50 and binding affinities will be essential for a complete understanding of its pharmacological profile and for its potential development as a therapeutic agent.

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